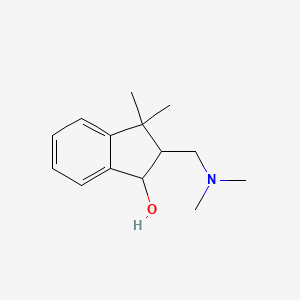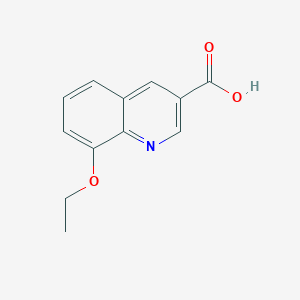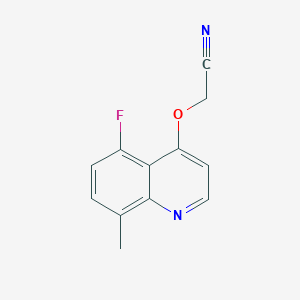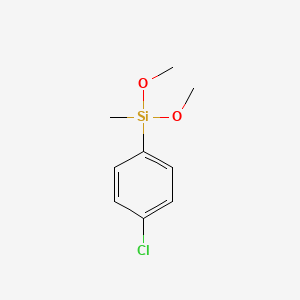
(4-Chlorophenyl)dimethoxy(methyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)dimethoxy(methyl)silane is an organosilicon compound with the molecular formula C9H13ClO2Si. It is a derivative of silane, where a silicon atom is bonded to a 4-chlorophenyl group, a methyl group, and two methoxy groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)dimethoxy(methyl)silane typically involves the reaction of 4-chlorophenylmagnesium bromide with dimethoxymethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, this compound can be produced using a continuous flow reactor. This method allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, purified, and collected .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)dimethoxy(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Hydrolysis: In the presence of water, the methoxy groups can be hydrolyzed to form silanols.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., HCl, HBr) and amines (e.g., NH3, RNH2). These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Hydrolysis: Water or aqueous acids/bases are used as reagents. The reaction is usually carried out at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution Reactions: Products include substituted silanes with different functional groups.
Hydrolysis: Silanols are the primary products.
Oxidation: Silanols or siloxanes are formed depending on the reaction conditions.
Scientific Research Applications
(4-Chlorophenyl)dimethoxy(methyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)dimethoxy(methyl)silane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The compound can also undergo hydrolysis to form silanols, which can further react to form siloxane bonds, contributing to its utility in various applications .
Comparison with Similar Compounds
Similar Compounds
Dimethyldiethoxysilane: Similar in structure but with ethoxy groups instead of methoxy groups.
Trimethoxyphenylsilane: Contains three methoxy groups and a phenyl group.
Triethoxyphenylsilane: Contains three ethoxy groups and a phenyl group.
Uniqueness
(4-Chlorophenyl)dimethoxy(methyl)silane is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective reactivity and stability are required .
Properties
Molecular Formula |
C9H13ClO2Si |
|---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
(4-chlorophenyl)-dimethoxy-methylsilane |
InChI |
InChI=1S/C9H13ClO2Si/c1-11-13(3,12-2)9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
InChI Key |
AWMVLJYXZREYHX-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


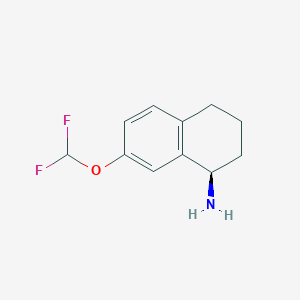
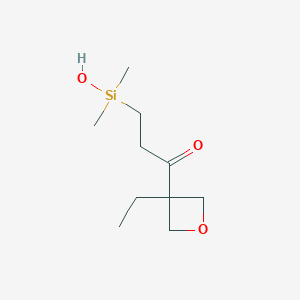
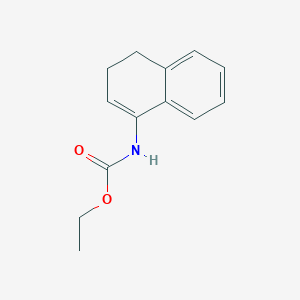
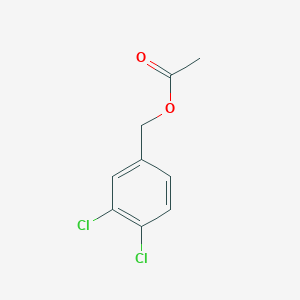
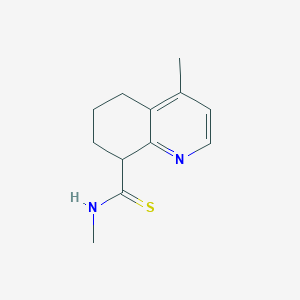
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
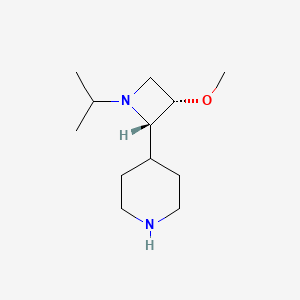
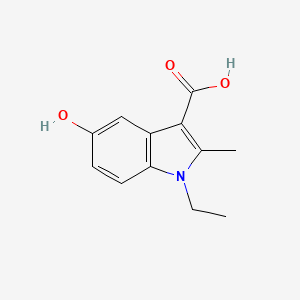
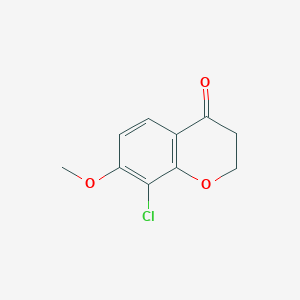
![(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)

